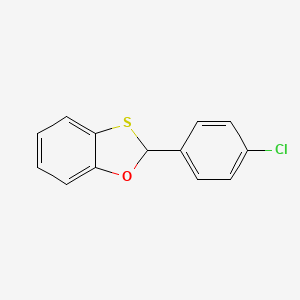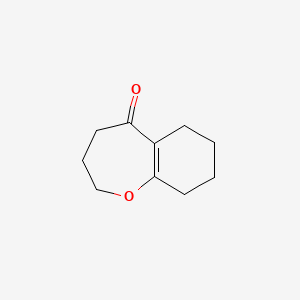
3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one is an organic compound that belongs to the class of benzoxepins. These compounds are characterized by a benzene ring fused to an oxepin ring. The hexahydro derivative indicates that the compound is partially saturated, meaning it contains fewer double bonds compared to its fully aromatic counterparts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxy ketone precursor under acidic or basic conditions. The reaction conditions often include:
Acidic Catalysts: Sulfuric acid or hydrochloric acid.
Basic Catalysts: Sodium hydroxide or potassium hydroxide.
Solvents: Common solvents include ethanol, methanol, or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is also common.
Análisis De Reacciones Químicas
Types of Reactions
3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce fully saturated benzoxepins.
Aplicaciones Científicas De Investigación
3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound can influence signaling pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxepin: The fully aromatic counterpart of 3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one.
Dihydrobenzoxepin: A partially saturated derivative with fewer hydrogen atoms compared to hexahydrobenzoxepin.
Tetrahydrobenzoxepin: Another partially saturated derivative with an intermediate level of saturation.
Uniqueness
This compound is unique due to its specific level of saturation and the presence of the oxepin ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
52762-37-5 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3,4,6,7,8,9-hexahydro-2H-1-benzoxepin-5-one |
InChI |
InChI=1S/C10H14O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-7H2 |
Clave InChI |
SKGXLWPYROMHDN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=O)CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)
![5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B14632597.png)

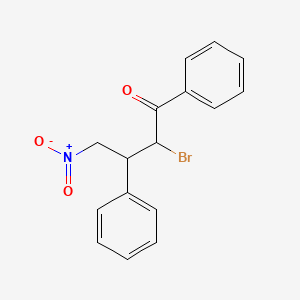
![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)
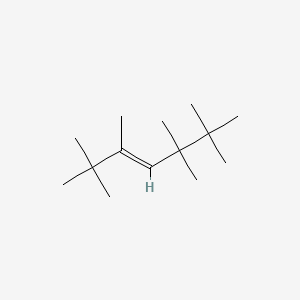

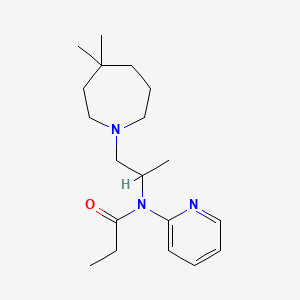
![{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol](/img/structure/B14632630.png)
![(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde](/img/structure/B14632644.png)

![{4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide](/img/structure/B14632665.png)
